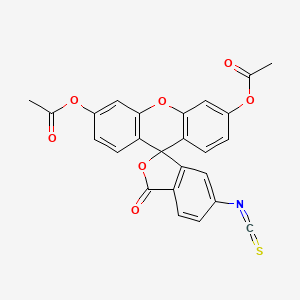

Fluorescein diacetate 6-isothiocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

(6'-acetyloxy-6-isothiocyanato-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H15NO7S/c1-13(27)30-16-4-7-19-22(10-16)32-23-11-17(31-14(2)28)5-8-20(23)25(19)21-9-15(26-12-34)3-6-18(21)24(29)33-25/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGWMLCTFALXEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)N=C=S)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H15NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583614 | |

| Record name | 6-Isothiocyanato-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890090-49-0 | |

| Record name | 6-Isothiocyanato-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fluorescein Diacetate 6-Isothiocyanate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fluorescein (B123965) diacetate 6-isothiocyanate (6-FITC-DA), a derivative of fluorescein with potential applications in cellular analysis and proteomics. This document details its chemical properties, mechanism of action, and potential experimental applications, with a focus on quantitative data and detailed methodologies.

Introduction to Fluorescein Diacetate 6-Isothiocyanate

Fluorescein diacetate 6-isothiocyanate (6-FITC-DA) is a modified form of the widely used fluorescent dye, fluorescein. It is characterized by the presence of two acetate (B1210297) groups and an isothiocyanate group.[1] These modifications confer unique properties to the molecule, suggesting a dual functionality that combines the cell-permeability of fluorescein diacetate (FDA) with the protein-labeling capability of fluorescein isothiocyanate (FITC).[2] While FITC itself is not cell-permeable, the diacetate groups in 6-FITC-DA render the molecule lipophilic, allowing it to passively diffuse across intact cell membranes.[3]

Once inside the cell, intracellular esterases cleave the acetate groups, unmasking the fluorescein isothiocyanate molecule. The newly exposed isothiocyanate group can then form a covalent thiourea (B124793) bond with primary amine groups found on intracellular proteins. This process effectively traps the fluorescent label inside the cell and conjugates it to cellular proteins, making it a potential tool for intracellular labeling in living cells.

Physicochemical and Spectroscopic Properties

The properties of 6-FITC-DA are summarized in the table below. It is important to note that the spectral properties of the molecule are dependent on the hydrolysis of the diacetate groups. Prior to hydrolysis, the molecule is colorless and non-fluorescent. After enzymatic cleavage of the acetate groups, it exhibits the characteristic green fluorescence of fluorescein.

| Property | Value | Reference |

| Chemical Formula | C25H15NO7S | [4] |

| Molecular Weight | 473.45 g/mol | [4] |

| CAS Number | 890090-49-0 | [4] |

| Appearance | White to faint yellow powder | [5] |

| Solubility | Soluble in DMSO and acetone | [5] |

| Excitation Maximum (post-hydrolysis) | ~495 nm | [6] |

| Emission Maximum (post-hydrolysis) | ~519 nm | [6] |

Mechanism of Action

The proposed mechanism of action for Fluorescein diacetate 6-isothiocyanate involves a two-step intracellular activation process.

Figure 1. Proposed mechanism of intracellular activation and protein labeling by 6-FITC-DA.

-

Cellular Uptake: The non-polar, non-fluorescent 6-FITC-DA readily crosses the cell membrane into the cytoplasm of living cells.

-

Enzymatic Activation: Inside the cell, ubiquitous intracellular esterases recognize and hydrolyze the two acetate groups from the molecule.

-

Fluorescence and Reactivity: This hydrolysis yields the fluorescent and reactive Fluorescein isothiocyanate (FITC). The liberated fluorescein molecule is now fluorescent and its isothiocyanate group is available for conjugation.

-

Intracellular Protein Labeling: The isothiocyanate group of the activated molecule reacts with primary amine groups on nearby intracellular proteins, forming a stable covalent bond. This results in the fluorescent labeling of intracellular proteins.

Experimental Protocols

While specific, validated protocols for Fluorescein diacetate 6-isothiocyanate are not widely available in the literature, the following methodologies are proposed based on the known protocols for FDA and FITC. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Proposed Protocol for Live Cell Intracellular Protein Labeling

This protocol outlines a hypothetical procedure for labeling intracellular proteins in living cells using 6-FITC-DA for subsequent analysis by fluorescence microscopy or flow cytometry.

Materials:

-

Fluorescein diacetate 6-isothiocyanate (6-FITC-DA)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium appropriate for the cell line

-

Live cell imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

Propidium iodide (PI) solution (optional, for viability assessment)

Procedure:

-

Stock Solution Preparation:

-

Prepare a 1-5 mg/mL stock solution of 6-FITC-DA in anhydrous DMSO.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture.

-

-

Cell Preparation:

-

Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides, or microplates).

-

For suspension cells, wash and resuspend in an appropriate buffer.

-

-

Labeling:

-

Wash the cells twice with warm PBS or serum-free medium.

-

Prepare a working solution of 6-FITC-DA by diluting the stock solution in pre-warmed serum-free medium or live cell imaging buffer to a final concentration in the range of 1-10 µM. (Note: The optimal concentration should be determined empirically).

-

Incubate the cells with the 6-FITC-DA working solution for 15-60 minutes at 37°C in the dark.

-

-

Washing:

-

Remove the loading solution and wash the cells three times with warm PBS or imaging buffer to remove any unhydrolyzed or unbound probe.

-

-

Imaging and Analysis:

-

Image the cells using a fluorescence microscope equipped with a standard FITC filter set (Excitation: ~495 nm, Emission: ~525 nm).

-

For flow cytometry, harvest the cells, wash, and resuspend in a suitable sheath fluid for analysis.

-

Optional: For a simultaneous viability assessment, a final concentration of 1-5 µg/mL of Propidium Iodide can be added to the cell suspension just before flow cytometry analysis.

-

Figure 2. Proposed experimental workflow for intracellular protein labeling with 6-FITC-DA.

Potential Applications and Considerations

Based on its unique structure, Fluorescein diacetate 6-isothiocyanate holds promise for a variety of applications in cell biology and drug development:

-

Live Cell Imaging: The ability to label intracellular proteins in living cells allows for the dynamic tracking of cellular processes.

-

Flow Cytometry: Labeled cells can be analyzed and sorted based on the intensity of their intracellular fluorescence, providing a tool for studying cellular responses to various stimuli.

-

Drug Discovery: The probe could be used to assess the integrity of cell membranes and intracellular enzyme activity in response to drug candidates.

-

Cell Tracking: Once labeled, cells can be tracked over time in culture or potentially in vivo.

Important Considerations:

-

Cytotoxicity: As with any fluorescent probe, it is crucial to determine the optimal concentration and incubation time to minimize potential cytotoxic effects.

-

Esterase Activity: The rate of hydrolysis of the diacetate groups is dependent on the esterase activity of the cells, which can vary between cell types and metabolic states.

-

Photostability: Fluorescein and its derivatives are susceptible to photobleaching. Appropriate imaging conditions and antifade reagents should be used to minimize this effect.

-

Specificity of Labeling: The isothiocyanate group will react with any accessible primary amine, leading to the labeling of a wide range of intracellular proteins. This lack of specificity should be considered when interpreting results.

Conclusion

Fluorescein diacetate 6-isothiocyanate is a promising, yet under-characterized, fluorescent probe. Its dual functionality suggests a novel approach for labeling intracellular proteins in living cells. The proposed mechanism and experimental protocols provided in this guide offer a starting point for researchers interested in exploring the potential of this compound. Further investigation is warranted to fully characterize its properties and validate its applications in various biological systems.

References

- 1. biocat.com [biocat.com]

- 2. Fluorescein diacetate (FDA) (CAS 596-09-8) | Abcam [abcam.com]

- 3. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]

- 4. Fluorescein diacetate 6-isothiocyanate | C25H15NO7S | CID 16212334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

Fluorescein Diacetate 6-Isothiocyanate: A Technical Guide to its Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein (B123965) diacetate 6-isothiocyanate (6-FITC-DA) is a versatile fluorogenic probe that serves a dual function within viable cells. Initially, it acts as a substrate for intracellular esterases, a key indicator of metabolic activity and cell membrane integrity. Subsequently, it covalently labels intracellular proteins, allowing for long-term cell tracking and analysis. This guide provides an in-depth exploration of the mechanism of action of 6-FITC-DA, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying cellular processes.

Core Mechanism of Action

The functionality of 6-FITC-DA is predicated on a sequential, two-step intracellular process. This mechanism ensures that a fluorescent signal is generated and retained only within metabolically active cells with intact plasma membranes.

First, the non-fluorescent and cell-permeant 6-FITC-DA molecule passively diffuses across the cell membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the two acetate (B1210297) groups from the fluorescein backbone. This enzymatic hydrolysis yields 6-fluorescein isothiocyanate (6-FITC), a molecule that is both fluorescent and, due to its increased polarity, less membrane-permeant.

In the second step, the isothiocyanate group (-N=C=S) of the newly formed 6-FITC molecule acts as a reactive moiety. It readily forms a stable covalent thiourea (B124793) bond with primary amine groups found on intracellular macromolecules, primarily proteins. This covalent conjugation ensures that the fluorescent signal is retained within the cell for extended periods, even after cell fixation, making it an excellent tool for long-term cell tracking studies. The entire process is contingent on both the enzymatic activity of esterases and the integrity of the cell membrane to retain the hydrolyzed product, making 6-FITC-DA a reliable indicator of cell viability.

Quantitative Data

The following table summarizes key quantitative parameters related to the fluorescent properties of the FITC fluorophore once it is formed and conjugated within the cell.

| Parameter | Value | Reference(s) |

| Excitation Maximum (λex) | ~495 nm | |

| Emission Maximum (λem) | ~519 nm | |

| Molar Extinction Coefficient (ε) | ~73,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φf) | ~0.92 | |

| Laser Line for Excitation | 488 nm | |

| Recommended Filter Set | FITC |

Experimental Protocols

This section provides a detailed methodology for utilizing 6-FITC-DA for cell viability and tracking applications using flow cytometry.

Reagent Preparation

-

Stock Solution (10 mM): Prepare a 10 mM stock solution of 6-FITC-DA in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). Store this stock solution at -20°C, protected from light and moisture.

-

Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final working concentration. A typical starting concentration is 5 µM, but this should be optimized for your specific cell type and application.

Staining Protocol for Suspension Cells (Flow Cytometry)

-

Cell Preparation: Harvest cells and adjust the cell density to 1 x 10⁶ cells/mL in a complete culture medium.

-

Staining: Add the 6-FITC-DA working solution to the cell suspension and mix gently.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light. This allows for the diffusion of the probe, enzymatic cleavage, and covalent conjugation.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in fresh, pre-warmed complete culture medium.

-

Second Incubation (Optional but Recommended): Incubate the cells for an additional 30 minutes at 37°C. This step allows for the efflux of any remaining unreacted, hydrolyzed probe, thereby reducing background fluorescence.

-

Final Wash: Repeat the washing step as described in step 4.

-

Analysis: Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 2% fetal bovine serum). Analyze the cells using a flow cytometer with a 488 nm excitation laser and a standard FITC emission filter (e.g., 530/30 bandpass).

Staining Protocol for Adherent Cells (Microscopy)

-

Cell Seeding: Seed cells in a suitable culture vessel (e.g., chamber slides, microplates) and allow them to adhere overnight.

-

Medium Removal: Aspirate the culture medium from the cells.

-

Staining: Add the pre-warmed 6-FITC-DA working solution to the cells, ensuring the entire cell monolayer is covered.

-

Incubation: Incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Gently aspirate the staining solution and wash the cells twice with pre-warmed, serum-free medium or PBS.

-

Second Incubation: Add fresh, pre-warmed complete culture medium and incubate for an additional 30 minutes at 37°C.

-

Imaging: Replace the medium with a suitable imaging buffer and visualize the cells using a fluorescence microscope equipped with a FITC filter set.

Conclusion

Fluorescein diacetate 6-isothiocyanate is a powerful tool for the assessment of cell viability and for long-term cell tracking. Its unique dual-action mechanism, which combines enzymatic activation with covalent labeling, ensures specific and stable fluorescent signaling in viable cells. The protocols and data presented in this guide provide a solid foundation for the successful application of 6-FITC-DA in a variety of research and drug development contexts. As with any fluorescent probe, optimization of staining conditions for specific cell types and experimental setups is recommended to achieve the most reliable and reproducible results.

Spectral properties of Fluorescein diacetate 6-isothiocyanate

An In-depth Technical Guide to the Spectral Properties of Fluorescein (B123965) Diacetate 6-Isothiocyanate

Introduction

Fluorescein diacetate 6-isothiocyanate (6-FITC-diacetate) is a derivative of the widely used fluorescent dye, fluorescein. This compound combines the features of fluorescein diacetate (FDA) and fluorescein isothiocyanate (FITC), making it a versatile tool in biological research. The diacetate groups render the molecule non-fluorescent and cell-permeable. Once inside a cell, intracellular esterases cleave the acetate (B1210297) groups, yielding the fluorescent fluorescein molecule. The isothiocyanate group allows for the covalent labeling of biomolecules, primarily at primary amine groups.

This guide provides a comprehensive overview of the spectral properties of 6-FITC-diacetate, its mechanism of action, and detailed experimental protocols for its application in cell viability assays and protein conjugation.

Core Spectral Properties

Upon hydrolysis of the acetate groups, 6-FITC-diacetate exhibits the spectral characteristics of fluorescein isothiocyanate. The key spectral properties are summarized in the table below. It is important to note that the fluorescence of fluorescein derivatives is pH-dependent, with the signal being sensitive to acidic conditions.[1][2]

| Property | Value | Conditions |

| Excitation Maximum (λex) | ~495 nm | pH > 7 |

| Emission Maximum (λem) | ~519 nm | pH > 7 |

| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ | at ~495 nm |

| Quantum Yield (Φ) | ~0.92 | |

| Recommended Laser Line | 488 nm |

Data compiled from multiple sources.[2][3][4][5][6]

Mechanism of Action and Experimental Workflows

The utility of 6-FITC-diacetate is rooted in a two-stage process: intracellular hydrolysis and/or covalent conjugation.

Cell Viability Assessment

Fluorescein diacetate (FDA) and its derivatives are used to assess cell viability.[7][8][9] The non-fluorescent and cell-permeable nature of 6-FITC-diacetate allows it to passively diffuse across the membranes of living cells. Inside the cell, active intracellular esterases hydrolyze the diacetate groups, producing the fluorescent fluorescein molecule.[10][11] Cells with intact membranes retain the fluorescent product, appearing bright green under a fluorescence microscope. This method provides a rapid assessment of metabolic activity and membrane integrity.

References

- 1. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]

- 2. Fluorescein (FITC) | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 4. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. peptideweb.com [peptideweb.com]

- 7. Fluorescein diacetate for determination of cell viability in 3D fibroblast-collagen-GAG constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of fluorescein diacetate for flow cytometric determination of cell viability in orthopaedic research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Limitations in the Use of Fluorescein Diacetate/Propidium Iodide (FDA/PI) and Cell Permeable Nucleic Acid Stains for Viability Measurements of Isolated Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescein diacetate - CAS-Number 596-09-8 - Order from Chemodex [chemodex.com]

- 11. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to 6-FITC Diacetate: Excitation, Emission, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-carboxyfluorescein (B556484) diacetate, succinimidyl ester (6-FITC DA), a versatile fluorogenic probe for assessing cell viability and enzymatic activity. This document details its spectral properties, mechanism of action, and provides detailed protocols for its application in key life science assays.

Core Principles of 6-FITC DA

6-FITC diacetate is a non-fluorescent molecule that can readily diffuse across intact cell membranes. Once inside a viable cell, intracellular esterases hydrolyze the diacetate groups, converting the molecule into the highly fluorescent 6-fluorescein isothiocyanate (6-FITC). This green-fluorescent product is retained within cells that have intact plasma membranes, making it a reliable indicator of cell viability. The isothiocyanate group allows for the potential covalent labeling of intracellular proteins, although its primary application lies in viability and esterase activity assays.

Spectral and Photophysical Properties

The fluorescence characteristics of the hydrolyzed product, 6-FITC, are crucial for experimental design and data interpretation. The key spectral and photophysical parameters are summarized in the table below.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~490 nm | [1] |

| Emission Maximum (λem) | ~525 nm | [1] |

| Molar Extinction Coefficient (ε) | 75,000 cm⁻¹M⁻¹ | [2] |

| Fluorescence Quantum Yield (Φf) | 0.92 | [2] |

| Recommended Laser Line | 488 nm | [2] |

| Fluorescence Color | Green | [2] |

Mechanism of Action: From Non-Fluorescent to Fluorescent

The utility of 6-FITC DA as a viability probe is contingent on two key cellular processes: passive diffusion and enzymatic hydrolysis. The following diagram illustrates this mechanism.

Caption: Mechanism of 6-FITC DA activation in viable cells.

Experimental Protocols

Cell Viability Assay using Flow Cytometry

This protocol outlines a general procedure for assessing cell viability using 6-FITC DA with flow cytometry. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

6-FITC Diacetate (6-FITC DA)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell suspension of interest

-

Propidium Iodide (PI) or other dead cell stain (optional)

-

Flow cytometer with a 488 nm laser

Procedure:

-

Preparation of 6-FITC DA Stock Solution:

-

Dissolve 6-FITC DA in anhydrous DMSO to a stock concentration of 1-10 mM.

-

Store the stock solution at -20°C, protected from light and moisture.

-

-

Cell Preparation:

-

Harvest cells and adjust the cell density to 1 x 10⁶ cells/mL in PBS.

-

-

Staining:

-

Dilute the 6-FITC DA stock solution in PBS to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Add the diluted 6-FITC DA solution to the cell suspension.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

-

Optional Dead Cell Staining:

-

If desired, add a dead cell stain such as Propidium Iodide (PI) according to the manufacturer's instructions.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer using a 488 nm excitation laser.

-

Collect green fluorescence emission from 6-FITC in the appropriate channel (typically ~525/30 nm bandpass filter).

-

If using a dead cell stain, collect its emission in the corresponding channel.

-

Gate on the viable cell population, which will exhibit high green fluorescence and low to no dead cell stain fluorescence.

-

The following diagram illustrates the general workflow for this assay.

References

An In-Depth Technical Guide to Fluorescein Diacetate 6-Isothiocyanate (6-FITC Diacetate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein (B123965) diacetate 6-isothiocyanate (6-FITC diacetate) is a versatile fluorescent probe that combines the functionalities of fluorescein diacetate (FDA) and fluorescein isothiocyanate (FITC). This unique structure allows for its use in a variety of applications within cell biology, drug delivery, and diagnostics. As a cell-permeable molecule, it can diffuse across intact cell membranes. Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, yielding a highly fluorescent molecule, 6-aminofluorescein (B15268), which is retained within the cell. The isothiocyanate group provides a reactive site for the covalent labeling of intracellular proteins, enabling long-term tracking of labeled cells. This dual-functionality makes 6-FITC diacetate a powerful tool for assessing cell viability, proliferation, and for cell tracking studies.

Chemical Structure and Physicochemical Properties

The chemical structure of Fluorescein diacetate 6-isothiocyanate is characterized by a xanthene core, substituted with two acetate groups and an isothiocyanate group at the 6-position of the fluorescein backbone.

Table 1: Physicochemical Properties of Fluorescein Diacetate 6-Isothiocyanate

| Property | Value | Reference |

| Chemical Formula | C₂₅H₁₅NO₇S | [1] |

| Molecular Weight | 473.5 g/mol | [1] |

| CAS Number | 890090-49-0 | [1] |

| IUPAC Name | (6'-acetyloxy-6-isothiocyanato-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | [1] |

| Appearance | Pale yellow to yellow powder | |

| Solubility | Soluble in DMSO and ethanol | |

| Excitation Maximum (after hydrolysis) | ~495 nm | |

| Emission Maximum (after hydrolysis) | ~520 nm |

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for Fluorescein diacetate 6-isothiocyanate is not readily found in the scientific literature. However, a plausible synthetic route can be proposed based on the known synthesis of its precursors: 6-aminofluorescein, followed by acetylation and conversion of the amino group to an isothiocyanate.

The general synthetic strategy would involve:

-

Synthesis of 6-Nitrofluorescein: This is typically achieved by the condensation of 4-nitrophthalic acid with resorcinol.[2]

-

Reduction of the Nitro Group: The nitro group of 6-nitrofluorescein is then reduced to an amino group to yield 6-aminofluorescein.[2]

-

Acetylation of Hydroxyl Groups: The hydroxyl groups on the fluorescein core are acetylated using acetic anhydride (B1165640) to form 6-aminofluorescein diacetate.

-

Conversion to Isothiocyanate: The amino group of 6-aminofluorescein diacetate is then converted to an isothiocyanate group using thiophosgene (B130339) or a related reagent.

Mechanism of Action in Live Cells

The utility of 6-FITC diacetate as a cellular probe is based on a two-step intracellular activation process.

-

Passive Diffusion and Hydrolysis: The non-polar, non-fluorescent 6-FITC diacetate readily crosses the plasma membrane of live cells. Inside the cell, ubiquitous intracellular esterases hydrolyze the two acetate groups. This enzymatic cleavage results in the formation of the polar, highly fluorescent molecule, 6-aminofluorescein. The polar nature of this product prevents it from diffusing back across the intact cell membrane, leading to its accumulation in viable cells.

-

Covalent Labeling: The isothiocyanate group (-N=C=S) of the intracellular 6-aminofluorescein is highly reactive towards nucleophiles, particularly primary amine groups found in intracellular proteins (e.g., on lysine (B10760008) residues). This reaction forms a stable thiourea (B124793) bond, covalently attaching the fluorescent probe to the proteins. This covalent linkage ensures the long-term retention of the fluorescent signal within the cell and its progeny.

Experimental Protocols

Cell Viability and Proliferation Assay

This protocol describes a general method for assessing cell viability and tracking cell proliferation using 6-FITC diacetate and flow cytometry.

Materials:

-

Fluorescein diacetate 6-isothiocyanate (6-FITC diacetate)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell culture medium appropriate for the cell line

-

Fetal Bovine Serum (FBS)

-

Propidium Iodide (PI) solution (for distinguishing dead cells)

-

Flow cytometer

Procedure:

-

Preparation of Stock Solution:

-

Prepare a 1-10 mM stock solution of 6-FITC diacetate in anhydrous DMSO.

-

Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture.

-

-

Cell Preparation:

-

Harvest cells and adjust the cell density to 1 x 10⁶ cells/mL in pre-warmed, serum-free cell culture medium or PBS.

-

-

Cell Staining:

-

Dilute the 6-FITC diacetate stock solution in serum-free medium or PBS to the desired final working concentration (typically 1-10 µM; this should be optimized for the specific cell type and application).

-

Add the 6-FITC diacetate working solution to the cell suspension and mix gently.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Stop the staining reaction by adding 4-5 volumes of cold complete cell culture medium (containing FBS). The serum proteins will react with any unbound isothiocyanate groups.

-

Centrifuge the cells at 300 x g for 5 minutes.

-

Resuspend the cell pellet in fresh, complete medium.

-

Repeat the wash step twice to ensure removal of all unbound dye.

-

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% FBS).

-

For viability analysis, a dead cell stain such as Propidium Iodide (PI) can be added just before analysis.

-

Analyze the cells on a flow cytometer using the appropriate excitation (e.g., 488 nm laser) and emission filters for fluorescein (typically ~520/30 nm bandpass) and PI (if used).

-

For proliferation studies, the initial fluorescence intensity of the stained cells is measured (Time 0). As cells divide, the fluorescence intensity will be halved with each cell division. The proliferation can be tracked over several days by analyzing samples at different time points.

-

Applications in Drug Development

The unique properties of 6-FITC diacetate make it a valuable tool in various stages of drug development:

-

High-Throughput Screening (HTS): In HTS campaigns, 6-FITC diacetate can be used in cell-based assays to assess the cytotoxicity of large compound libraries. A decrease in fluorescence intensity would indicate a loss of cell viability.

-

Drug Delivery Systems: 6-FITC diacetate can be used to label cells to study the cellular uptake and intracellular trafficking of drug delivery vehicles such as nanoparticles, liposomes, and polymers. The covalent labeling ensures that the fluorescent signal remains associated with the cells throughout the experiment.

-

Immunotherapy Research: In the development of immunotherapies, such as CAR-T cell therapy, 6-FITC diacetate can be used to track the proliferation and cytotoxic activity of immune cells when co-cultured with target cancer cells.

Conclusion

Fluorescein diacetate 6-isothiocyanate is a powerful and versatile fluorescent probe for the study of live cells. Its ability to specifically label viable cells and covalently bind to intracellular proteins allows for robust and long-term analysis of cell viability, proliferation, and tracking. For researchers and professionals in drug development, 6-FITC diacetate offers a reliable and efficient tool for a wide range of applications, from initial compound screening to the evaluation of advanced drug delivery systems. As with any fluorescent probe, proper optimization of staining conditions is crucial for obtaining accurate and reproducible results.

References

A Technical Guide to Fluorescein Diacetate 6-Isothiocyanate: Solubility and Stability for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the solubility and stability of Fluorescein (B123965) Diacetate 6-Isothiocyanate (6-FITC diacetate). The following sections detail the physicochemical properties, storage, and handling protocols, as well as the mechanism of action for this versatile fluorescent probe.

Core Principles of 6-FITC Diacetate

Fluorescein diacetate 6-isothiocyanate is a lipophilic derivative of the widely used fluorescent dye, fluorescein. The addition of two acetate (B1210297) groups renders the molecule non-fluorescent and cell-permeable. Once inside a viable cell, intracellular esterases cleave the acetate groups, yielding fluorescein 6-isothiocyanate. The isothiocyanate group can then form stable covalent bonds with intracellular proteins, ensuring the fluorescent signal is retained within the cell. This mechanism makes 6-FITC diacetate a valuable tool for assessing cell viability and for labeling cells for tracking studies.

Solubility Profile

The solubility of 6-FITC diacetate is a critical factor for its effective use in experimental settings. While quantitative data for 6-FITC diacetate is not extensively published, its solubility can be inferred from its structural components: the fluorescein diacetate (FDA) backbone and the fluorescein isothiocyanate (FITC) moiety. It is highly recommended to prepare stock solutions in high-quality, anhydrous organic solvents.

| Solvent | Compound | Reported Solubility | Notes |

| Organic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | Fluorescein Isothiocyanate (FITC) | 5 mg/mL | Anhydrous DMSO is recommended for stock solutions. |

| 6-Carboxyfluorescein diacetate | Soluble | A structurally similar compound. | |

| Fluorescein Diacetate (FDA) | Soluble | The parent diacetate compound. | |

| Acetone | Fluorescein Diacetate (FDA) | 25 mg/mL | A common solvent for preparing stock solutions. |

| Fluorescein Isothiocyanate (FITC) | 1 mg/mL | ||

| Chloroform | 6-FITC Diacetate | Soluble[1] | Qualitative data from a technical data sheet. |

| Fluorescein Diacetate (FDA) | Soluble[2] | ||

| Ethanol | Fluorescein Diacetate (FDA) | Soluble[2] | |

| Fluorescein Isothiocyanate (FITC) | 20 mg/mL | ||

| Dimethylformamide (DMF) | 6-Carboxyfluorescein diacetate | Soluble | |

| Aqueous Solvents | |||

| Water | Fluorescein Isothiocyanate (FITC) | < 0.1 mg/mL | FITC is known to be unstable and decomposes in water. |

| Fluorescein Diacetate (FDA) | Slightly soluble | Solutions are unstable and prone to hydrolysis. |

Stability and Storage

Proper storage and handling are paramount to maintaining the integrity and reactivity of 6-FITC diacetate. The compound is sensitive to moisture, light, and pH.

| Condition | Recommendation | Rationale |

| Solid Form | Store at -20°C, desiccated, and protected from light. | The isothiocyanate and acetate groups are susceptible to hydrolysis in the presence of moisture. Fluorescein derivatives are generally light-sensitive. Can be stable for at least 2 years under these conditions[3]. |

| Stock Solutions (in anhydrous DMSO or Acetone) | Store at -20°C in small aliquots, desiccated, and protected from light. Use within 1-6 months. | Minimizes freeze-thaw cycles and exposure to moisture upon opening. FITC solutions in DMSO are stable for up to 1 month at -20°C and 6 months at -80°C. |

| Aqueous Working Solutions | Prepare fresh immediately before use. | 6-FITC diacetate is unstable in aqueous buffers and will hydrolyze. |

| pH | Avoid highly alkaline conditions for prolonged periods. | The isothiocyanate group is more susceptible to hydrolysis at higher pH. The fluorescence of the resulting fluorescein is also pH-dependent, decreasing in acidic environments. |

Mechanism of Action and Cellular Processing

The utility of 6-FITC diacetate as a live-cell stain is dependent on a multi-step intracellular process. The following diagram illustrates this pathway.

References

A Technical Guide to Fluorescein Diacetate (FDA) and Fluorescein Isothiocyanate (FITC) for Researchers and Drug Development Professionals

An in-depth exploration of the core differences, applications, and methodologies of two pivotal fluorescent probes.

In the landscape of cellular and molecular biology, fluorescent probes are indispensable tools for visualizing and quantifying biological processes. Among the most established and versatile fluorophores are derivatives of fluorescein (B123965). This technical guide provides a detailed examination of two prominent fluorescein-based compounds: Fluorescein Diacetate (FDA) and Fluorescein Isothiocyanate (FITC). While both impart a green fluorescence, their fundamental chemical properties and mechanisms of action dictate distinct applications in research and drug development. This document will elucidate these differences through a comparative analysis of their properties, detailed experimental protocols, and visual workflows.

Core Differences: A Comparative Overview

The primary distinction between FDA and FITC lies in their chemical reactivity and cell permeability, which in turn defines their principal applications. FDA is a non-fluorescent, cell-permeable molecule that becomes fluorescent upon enzymatic cleavage within viable cells, making it a superb indicator of cell viability and membrane integrity. In contrast, FITC is a reactive molecule that is not cell-permeable and is designed to covalently label proteins and other biomolecules, serving as a fluorescent tag in techniques such as immunofluorescence and flow cytometry.[1][2]

Chemical and Spectroscopic Properties

A summary of the key quantitative data for FDA and FITC is presented below for easy comparison.

| Property | Fluorescein Diacetate (FDA) | Fluorescein Isothiocyanate (FITC) |

| Molecular Formula | C₂₄H₁₆O₇ | C₂₁H₁₁NO₅S |

| Molecular Weight | 416.4 g/mol | 389.38 g/mol |

| Excitation Maximum | ~498 nm (for fluorescein) | ~495 nm[3] |

| Emission Maximum | ~517 nm (for fluorescein) | ~519 nm[3] |

| Quantum Yield | 0.79 - 0.95 (for fluorescein)[4] | 0.92 |

| Solubility | Soluble in DMSO and acetone[5] | Soluble in DMSO |

| Cell Permeability | Permeable[5] | Not permeable[1] |

Mechanism of Action

The distinct functionalities of FDA and FITC stem from their different chemical interactions at the cellular and molecular level.

Fluorescein Diacetate (FDA): A Marker of Cell Viability

FDA is a non-polar and non-fluorescent ester of fluorescein.[6] Its lipophilic nature allows it to freely diffuse across intact cell membranes into the cytoplasm.[5] Once inside a viable cell, intracellular esterase enzymes hydrolyze the acetate (B1210297) groups, releasing the polar, fluorescent molecule fluorescein.[6][7][8] The charged fluorescein becomes trapped within the cell, leading to a strong green fluorescence, which is indicative of both enzymatic activity and membrane integrity—hallmarks of a living cell.[6] In contrast, cells with compromised membranes cannot retain the fluorescein, and dead cells lack the active esterases to hydrolyze the FDA in the first place.[8][9]

References

- 1. Application of FITC in Research [tdblabs.se]

- 2. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]

- 3. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 4. FDA [Fluorescein diacetate] *CAS 596-09-8* | AAT Bioquest [aatbio.com]

- 5. Live Cell Staining -Cellstain- FDA | CAS 596-09-8 Dojindo [dojindo.com]

- 6. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]

- 7. ibidi.com [ibidi.com]

- 8. thundersci.com [thundersci.com]

- 9. Fluorescein diacetate hydrolysis - Wikipedia [en.wikipedia.org]

The Dawn of Cellular Cartography: An In-depth Guide to Early Fluorescein Derivatives in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational applications of fluorescein (B123965) derivatives, molecules that first illuminated the inner workings of the cell and catalyzed decades of discovery in cell biology. We will explore the core principles, early experimental protocols, and key quantitative data for three pioneering derivatives: Fluorescein Isothiocyanate (FITC) for immunolabeling, Fluorescein Diacetate (FDA) for determining cell viability, and 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) for measuring intracellular pH.

Fluorescein Isothiocyanate (FITC): Painting the Molecular Landscape

The synthesis of Fluorescein Isothiocyanate (FITC) in the 1940s was a watershed moment for cell biology.[1] By functionalizing fluorescein with a reactive isothiocyanate group (–N=C=S), scientists gained the ability to covalently link this bright green fluorophore to proteins, most notably antibodies.[1][2] This innovation, pioneered by Albert Coons and his colleagues, gave birth to the technique of immunofluorescence, allowing for the direct visualization of specific antigens within cells and tissues for the first time.[3]

Signaling Pathway and Experimental Workflow

The principle of indirect immunofluorescence using FITC is a multi-step process that amplifies the signal by using a primary antibody that targets the antigen of interest and a secondary antibody, conjugated to FITC, that targets the primary antibody.

Quantitative Data: FITC Properties

| Property | Value | Reference(s) |

| Excitation Maximum | ~492-495 nm | [4][][6] |

| Emission Maximum | ~518-530 nm | [4][][6] |

| Reactive Group | Isothiocyanate (-N=C=S) | [2] |

| Target Functional Group | Primary Amines (e.g., on proteins) | [2][7] |

| Common Applications | Immunofluorescence, Flow Cytometry, FISH | [][8] |

Early Experimental Protocol: Indirect Immunofluorescence Staining of Cells

This protocol is a synthesized representation of early methods for staining cultured cells adherent to glass coverslips.

Reagents & Buffers:

-

Phosphate Buffered Saline (PBS): 0.1 M, pH ~7.2-7.4.

-

Fixative Solution: 2-4% Formaldehyde (B43269) (or Paraformaldehyde) in PBS.

-

Permeabilization Buffer: 0.1-0.2% Triton X-100 in PBS.

-

Blocking Buffer: 5% Normal Serum (from the same species as the secondary antibody host) in PBS.

-

Primary Antibody: Specific to the target antigen, diluted in PBS with 1% Bovine Serum Albumin (BSA).

-

Secondary Antibody: FITC-conjugated antibody against the primary antibody's host species, diluted in Antibody Dilution Buffer.

-

Mounting Medium: Aqueous mounting agent, often glycerol-based, to prevent photobleaching.

Procedure:

-

Cell Culture: Grow cells to desired confluency (~70%) on sterile glass coverslips within a culture plate.[9]

-

Washing: Gently aspirate the culture medium and wash the cells three times with ice-cold PBS for 5 minutes each.[9]

-

Fixation: Cover the cells with 4% formaldehyde in PBS and incubate for 15 minutes at room temperature.[10] Caution: Formaldehyde is toxic and should be handled in a fume hood.

-

Washing: Aspirate the fixative and wash the cells three times in PBS for 5 minutes each.[10][11]

-

Permeabilization: If the target antigen is intracellular, incubate the cells with 0.2% Triton X-100 in PBS for 20 minutes on ice to permeabilize the cell membranes.[9]

-

Blocking: Incubate the cells with Blocking Buffer for 60 minutes at room temperature to reduce non-specific antibody binding.[10]

-

Primary Antibody Incubation: Aspirate the blocking solution and apply the diluted primary antibody. Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[9][10]

-

Washing: Wash the cells three times in PBS for 5 minutes each.[10]

-

Secondary Antibody Incubation: Apply the diluted FITC-conjugated secondary antibody and incubate for 1-2 hours at room temperature, protected from light.[10]

-

Final Washes: Wash the cells three times with PBS for 5 minutes each in the dark.[11]

-

Mounting: Carefully remove the coverslip from the well, remove excess PBS, and mount it cell-side down onto a glass slide with a drop of mounting medium.[11]

-

Visualization: Examine the sample using a fluorescence microscope equipped with filters appropriate for FITC (excitation ~488 nm, emission ~520 nm).[9]

Fluorescein Diacetate (FDA): Distinguishing Life from Death

Fluorescein Diacetate (FDA) emerged as a crucial tool for assessing cell viability. Unlike its parent molecule, FDA is a non-polar, non-fluorescent ester that can readily cross the plasma membrane of cells.[12][13] Its utility lies in its biochemical activation.

Principle of Action

Once inside a cell, intracellular esterase enzymes, which are active only in viable cells, cleave the acetate (B1210297) groups from the FDA molecule.[13][14] This hydrolysis reaction releases the polar, fluorescent fluorescein. The newly formed fluorescein is trapped within the cell due to its charge, causing live cells to fluoresce bright green.[12][13] In contrast, non-viable cells with compromised membranes and inactive esterases cannot retain the dye or cannot hydrolyze it, and thus do not fluoresce.[14] This method is often paired with Propidium (B1200493) Iodide (PI), an exclusion dye that enters dead cells and stains the nucleus red.[14][15]

Quantitative Data: FDA & Fluorescein Properties

| Property | Fluorescein Diacetate (FDA) | Fluorescein (Active Product) | Reference(s) |

| Fluorescence | None | Bright Green | [14][16] |

| Cell Permeability | Permeable (non-polar) | Impermeable (polar) | [12][13] |

| Activation | N/A | Hydrolysis by intracellular esterases | [12][14] |

| Excitation Max | N/A | ~494 nm | [4] |

| Emission Max | N/A | ~512-530 nm | [4][17] |

Early Experimental Protocol: Cell Viability Staining

This protocol describes a general method for staining a suspension of cells with FDA and Propidium Iodide (PI).

Reagents & Buffers:

-

Phosphate Buffered Saline (PBS): pH 7.4.

-

FDA Stock Solution: 5 mg/mL in acetone. Store at -20°C in the dark.[14]

-

PI Stock Solution: 0.5 mg/mL in PBS. Store at 4°C, protected from light.[17]

-

Working Staining Solution: Freshly prepared by diluting stock solutions in PBS. Final concentrations may require optimization but are typically in the µg/mL range.

Procedure:

-

Cell Preparation: Obtain a suspension of cells (e.g., from culture or tissue dissociation) in a suitable buffer like PBS.

-

Staining: To approximately 0.2 mL of cell suspension, add the diluted dyes. A common procedure is to add the PI solution first, followed by the FDA solution, to ensure that membrane-compromised cells are marked before potential esterase activity ceases entirely.[17] For example, add 20 µL of a 1:10 PI working solution, followed by 20 µL of a 1:100 FDA working solution.[17]

-

Incubation: Incubate the cell suspension at room temperature for 4 to 5 minutes, protected from light.[14]

-

Washing (Optional): The sample can be washed with PBS to remove excess dye, which can reduce background fluorescence.[14] This involves gentle centrifugation of the cells, removal of the supernatant, and resuspension in fresh PBS.

-

Visualization: Place a small aliquot of the stained cell suspension onto a microscope slide.

-

Microscopy: Observe the cells using a fluorescence microscope with appropriate filter sets for both fluorescein (green) and propidium iodide (red). Viable cells will fluoresce bright green, while nonviable cells will have bright red nuclei.[15][17]

BCECF: A Window into Cellular pH

The measurement of intracellular pH (pHi) became accessible with the development of pH-sensitive fluorescent indicators. Among the most significant early derivatives of fluorescein for this purpose is 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF). Introduced in 1982, BCECF became widely used due to its pKa of ~6.98, which is ideal for monitoring pH changes within the physiological range of the cytosol (pH 6.5–7.5).[18][19]

Principle of Action

Like FDA, BCECF is typically introduced to cells in its membrane-permeant acetoxymethyl ester form (BCECF-AM).[20] Intracellular esterases cleave the AM groups, trapping the now-polar BCECF dye inside the cell.[18] BCECF exhibits pH-dependent fluorescence. It has a dual-excitation spectrum with an isosbestic point (a wavelength where absorption is pH-independent) at ~440 nm. The fluorescence intensity upon excitation at ~490 nm is highly sensitive to pH, increasing as the pH becomes more alkaline. By measuring the ratio of fluorescence emission (at ~535 nm) when excited at the pH-sensitive wavelength (~490 nm) versus the pH-insensitive wavelength (~440 nm), a precise and quantitative measurement of intracellular pH can be obtained that is independent of dye concentration.[20][21]

Quantitative Data: BCECF Properties

| Property | Value | Reference(s) |

| pKa | ~6.98 | [18][19] |

| pH-Sensitive Excitation | ~490 nm | [20][21] |

| pH-Insensitive Excitation (Isosbestic Point) | ~440 nm | [19][21] |

| Emission Maximum | ~535 nm | [20] |

| Form for Cell Loading | Acetoxymethyl (AM) ester | [18][20] |

Early Experimental Protocol: Measuring Intracellular pH

This protocol outlines a general procedure for loading cells with BCECF-AM and measuring pHi using a fluorescence spectrophotometer or microscope capable of ratiometric imaging.

Reagents & Buffers:

-

Physiological Buffer: A balanced salt solution (e.g., Hanks' Balanced Salt Solution or a HEPES-buffered solution) at pH 7.4.

-

BCECF-AM Stock Solution: 5 mM in high-quality, anhydrous DMSO. Store at -20°C, protected from light and moisture.[20]

-

Dye-Loading Solution: 3-5 µM BCECF-AM in the physiological buffer. Prepare fresh before use.[20]

Procedure:

-

Cell Preparation: Culture cells on a suitable support for fluorescence measurement (e.g., coverslips for microscopy, or in suspension for fluorometry).

-

Washing: Wash the cells with the physiological buffer to remove any culture medium.

-

Loading: Add the BCECF-AM dye-loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[20] This allows the AM ester to diffuse into the cells and for intracellular esterases to cleave it.

-

Washing: Wash the cells three times with the physiological buffer to remove extracellular dye.[20]

-

De-esterification: Allow the cells to incubate for an additional 15-30 minutes in fresh buffer to ensure complete de-esterification of the dye within the cytosol.[20]

-

Measurement:

-

For Fluorometry/Spectrofluorometry: Place the cell suspension in a cuvette. Measure the fluorescence emission intensity at ~535 nm while alternating the excitation wavelength between ~490 nm and ~440 nm.

-

For Microscopy: Mount the coverslip on the microscope stage. Acquire two images of the cells, one using an excitation filter for ~490 nm and another for ~440 nm, while keeping the emission filter constant (~535 nm).

-

-

Calculation: Calculate the ratio of the fluorescence intensity at the pH-sensitive excitation wavelength to the intensity at the pH-insensitive wavelength (Ratio = F490 / F440).

-

Calibration (Optional but Recommended): To convert the fluorescence ratio to an absolute pH value, a calibration curve must be generated. This is typically done by exposing the loaded cells to high-potassium buffers of known pH in the presence of a protonophore (like nigericin), which equilibrates the intracellular and extracellular pH. By plotting the known pH values against the measured fluorescence ratios, a standard curve is created.

References

- 1. hekint.org [hekint.org]

- 2. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 3. biotium.com [biotium.com]

- 4. Fluorescein - Wikipedia [en.wikipedia.org]

- 6. usbio.net [usbio.net]

- 7. ulab360.com [ulab360.com]

- 8. Fluorescein isothiocyanate (FITC) Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]

- 9. Immunofluorescence (IF) Protocol | Rockland [rockland.com]

- 10. ulab360.com [ulab360.com]

- 11. arigobio.com [arigobio.com]

- 12. protocols.io [protocols.io]

- 13. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]

- 14. ibidi.com [ibidi.com]

- 15. An improved method to determine cell viability by simultaneous staining with fluorescein diacetate-propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Yeast Assay Protocol | Technical Note 185 [denovix.com]

- 17. surgery.wisc.edu [surgery.wisc.edu]

- 18. bio-rad.com [bio-rad.com]

- 19. stratech.co.uk [stratech.co.uk]

- 20. medchemexpress.com [medchemexpress.com]

- 21. lumiprobe.com [lumiprobe.com]

Understanding Esterase Activity for Cell Viability Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of cell viability is a cornerstone of cellular and molecular biology, toxicology, and drug discovery. It provides crucial insights into cellular health and the effects of various chemical and biological agents. Among the diverse array of methods available, assays that measure intracellular esterase activity have emerged as a robust and widely adopted approach for discriminating live and dead cells. These assays are prized for their simplicity, sensitivity, and adaptability to high-throughput screening platforms.

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of esterase-based cell viability assays. We will delve into the core mechanisms of commonly used fluorogenic probes, present detailed experimental protocols, offer a comparative analysis of their performance, and provide troubleshooting guidance to ensure reliable and reproducible results.

Core Principle: The Role of Intracellular Esterases

The fundamental principle of these assays lies in the ubiquitous presence and activity of nonspecific intracellular esterases within viable cells. These enzymes play a vital role in various cellular processes by catalyzing the hydrolysis of ester bonds. In the context of viability assays, this enzymatic activity serves as a marker of a metabolically active and intact cell.

The assays employ cell-permeant, non-fluorescent substrates that are engineered with ester groups. These substrates can freely diffuse across the intact plasma membrane of both live and dead cells. However, only in live cells, with their active esterase machinery, are these substrates cleaved. This enzymatic conversion removes the ester groups, transforming the substrate into a fluorescent product. Crucially, this fluorescent product is also typically more polar and less membrane-permeant, leading to its accumulation and retention within the cytoplasm of viable cells. Dead cells, lacking active esterases and possessing compromised membrane integrity, are unable to generate or retain the fluorescent signal. Consequently, the intensity of the resulting fluorescence is directly proportional to the number of viable cells in the sample.

Key Fluorogenic Esterase Substrates

Several fluorogenic substrates have been developed for esterase-based viability assays, each with distinct characteristics. The most prominent among these are Calcein (B42510) AM, Fluorescein (B123965) Diacetate (FDA), and 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein Acetoxymethyl Ester (BCECF-AM).

Calcein AM (Acetoxymethyl Ester)

Calcein AM is a non-fluorescent, cell-permeant compound that is hydrolyzed by intracellular esterases to produce the intensely green fluorescent calcein. Calcein is a polyanionic dye that is well-retained within cells with intact membranes. A significant advantage of calcein is that its fluorescence is relatively insensitive to pH changes within the physiological range.

Fluorescein Diacetate (FDA)

One of the earliest probes used for cell viability, Fluorescein Diacetate (FDA) is a non-fluorescent molecule that is converted by intracellular esterases into the green fluorescent fluorescein. While effective, fluorescein is known to leak from cells more readily than calcein, which can affect the stability of the fluorescent signal over time.

BCECF-AM (Acetoxymethyl Ester)

BCECF-AM is another cell-permeant substrate that is cleaved by intracellular esterases to yield the fluorescent BCECF. BCECF is highly charged and therefore well-retained within cells. However, its fluorescence is pH-sensitive, with its emission intensity decreasing in more acidic environments. While this property makes it a valuable tool for measuring intracellular pH, it can be a confounding factor in simple viability assays where cellular treatments might alter cytoplasmic pH.

Quantitative Comparison of Esterase Substrates

The choice of an appropriate esterase substrate depends on the specific experimental requirements, including the cell type, instrumentation, and the need for multiplexing with other assays. Below is a summary of key performance parameters for Calcein AM, FDA, and BCECF-AM.

| Parameter | Calcein AM | Fluorescein Diacetate (FDA) | BCECF-AM |

| Excitation (nm) | ~494 | ~490 | ~490 / ~440 (ratiometric) |

| Emission (nm) | ~517 | ~515 | ~535 |

| Fluorescence Color | Green | Green | Green |

| Intracellular Retention | Excellent[1] | Poor to Moderate[1][2] | Good[1] |

| pH Sensitivity | Low in physiological range[3] | pH-sensitive[1] | High (pKa ~7.0)[4][5] |

| Relative Brightness | High[1] | Moderate | Moderate to High |

| Cytotoxicity | Low[3] | Generally low for short incubations | Can be cytotoxic at high concentrations or with prolonged incubation[6] |

| Limit of Detection | As low as 50 viable cells[7] | Dependent on cell type and instrumentation | ~2,000 E. coli cells detected[8] |

| Dynamic Range | 100 - 500,000 cells/mL (cell type dependent)[9] | Variable, can be limited by leakage | 1,000 - 4,000 cells/mm² (for E. coli)[8] |

Mandatory Visualizations

Biochemical Pathway of Esterase Substrate Conversion

Caption: Mechanism of esterase-based cell viability assays.

General Experimental Workflow

Caption: General workflow for esterase-based cell viability assays.

Experimental Protocols

The following are generalized protocols for adherent and suspension cells. It is crucial to optimize parameters such as cell density, dye concentration, and incubation time for each specific cell type and experimental condition.

Protocol 1: Calcein AM Viability Assay

Materials:

-

Calcein AM (stock solution in anhydrous DMSO, e.g., 1-5 mM)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Cell culture medium

-

96-well black-walled, clear-bottom plates (for fluorescence plate reader)

-

Fluorescence plate reader, fluorescence microscope, or flow cytometer

Procedure for Adherent Cells:

-

Cell Seeding: Seed adherent cells in a 96-well plate at a desired density and allow them to attach overnight.

-

Cell Treatment: Treat cells with experimental compounds and appropriate controls for the desired duration.

-

Preparation of Staining Solution: Prepare a working solution of Calcein AM at a final concentration of 1-10 µM in PBS or serum-free medium. The optimal concentration should be determined empirically.

-

Staining: Remove the culture medium and wash the cells once with PBS. Add the Calcein AM working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.[10]

-

Washing: After incubation, wash the cells twice with PBS to remove excess dye.[10]

-

Fluorescence Measurement: Add fresh PBS or culture medium to the wells and measure the fluorescence using an appropriate instrument with excitation at ~494 nm and emission at ~517 nm.

Procedure for Suspension Cells:

-

Cell Seeding and Treatment: Seed suspension cells in a 96-well plate (V-bottom or U-bottom plates are suitable for centrifugation steps) and treat with experimental compounds.

-

Cell Pelleting: Centrifuge the plate at 250 x g for 5 minutes to pellet the cells.

-

Washing: Carefully aspirate the supernatant and wash the cells once with PBS. Repeat the centrifugation and aspiration steps.

-

Staining: Resuspend the cell pellet in the Calcein AM working solution (1-10 µM in PBS) and incubate for 15-30 minutes at 37°C, protected from light.

-

Final Wash and Resuspension: Centrifuge the cells, remove the staining solution, and resuspend in fresh PBS for analysis.

-

Fluorescence Measurement: Transfer the cell suspension to a black-walled plate if necessary and measure fluorescence as described for adherent cells.

Protocol 2: Fluorescein Diacetate (FDA) Viability Assay

Materials:

-

Fluorescein Diacetate (FDA) (stock solution in acetone, e.g., 5 mg/mL)[11]

-

Propidium Iodide (PI) (optional, for dead cell counterstain)

-

PBS or other suitable buffer

-

Cell culture medium without serum

-

Fluorescence microscope or plate reader

Procedure:

-

Preparation of Staining Solution: Prepare a fresh staining solution containing FDA at a final concentration of approximately 0.5-2 µg/mL in serum-free medium or PBS.[12] If using PI, it can be added to the same solution at a final concentration of 2 µg/mL.[12]

-

Staining: For adherent cells, remove the culture medium and add the FDA staining solution. For suspension cells, pellet and resuspend in the staining solution.

-

Incubation: Incubate the cells for 4-5 minutes at room temperature in the dark.[9][11]

-

Washing: Wash the cells once with PBS to remove the staining solution.

-

Imaging/Measurement: Add fresh PBS or serum-free medium and immediately analyze the cells. For FDA, use an excitation wavelength of ~490 nm and an emission wavelength of ~515 nm. If using PI, a second channel with excitation at ~535 nm and emission at ~617 nm will be required.

Protocol 3: BCECF-AM Viability Assay

Materials:

-

BCECF-AM (stock solution in anhydrous DMSO, e.g., 2-20 mM)[13]

-

HBSS or other suitable buffer

-

Fluorescence plate reader or microscope

Procedure:

-

Preparation of Working Solution: Prepare a BCECF-AM working solution of 3-5 µM in a suitable buffer like HBSS.[4][5]

-

Cell Loading: For adherent cells, replace the culture medium with the BCECF-AM working solution. For suspension cells, pellet and resuspend in the working solution.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.[4][5]

-

Washing: Wash the cells three times with buffer to remove extracellular dye.[5]

-

Fluorescence Measurement: Measure the fluorescence at an excitation of ~490 nm and emission of ~535 nm. For ratiometric measurements to account for pH changes, use excitation wavelengths of ~490 nm and ~440 nm.[4]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High Background Fluorescence | - Extracellular hydrolysis of the AM ester in the medium. - Autofluorescence from cell culture medium (especially with phenol (B47542) red and serum). - Use of clear-walled plates. | - Prepare the working solution immediately before use. - Wash cells thoroughly with PBS or serum-free medium before and after staining. - Use black-walled microplates to reduce crosstalk and background. - Run a "no-cell" control to determine the background fluorescence of the medium and plate. |

| Low Fluorescence Signal | - Insufficient dye concentration. - Short incubation time. - Low esterase activity in the specific cell type. - Cell death due to cytotoxicity of the dye or other factors. | - Optimize the dye concentration by performing a titration. - Increase the incubation time (e.g., up to 60 minutes). - Ensure cells are healthy and in the logarithmic growth phase. - Verify cell viability with an alternative method (e.g., trypan blue exclusion). |

| High Variability Between Replicates | - Inconsistent cell seeding density. - Uneven dye distribution. - "Edge effect" in microplates due to differential evaporation. - Pipetting errors. | - Ensure a homogenous cell suspension before and during plating. - Mix the plate gently after adding the staining solution. - To minimize the edge effect, avoid using the outer wells of the plate for experimental samples and fill them with sterile water or medium. - Use calibrated pipettes and ensure proper pipetting technique. |

| Signal Fades Over Time | - Leakage of the fluorescent product from the cells (more common with fluorescein). | - Read the fluorescence immediately after staining and washing. - Use a dye with better intracellular retention, such as Calcein.[1] - Anion channel inhibitors like probenecid (B1678239) can sometimes be used to reduce leakage. |

Conclusion

Esterase activity assays are powerful tools for the quantitative assessment of cell viability. Their reliance on a fundamental characteristic of live cells—enzymatic activity—makes them broadly applicable across numerous cell types and research areas. By understanding the principles of the different fluorogenic substrates, carefully optimizing experimental protocols, and being aware of potential pitfalls, researchers can leverage these assays to generate high-quality, reproducible data. The choice between Calcein AM, FDA, and BCECF-AM will depend on the specific needs of the experiment, with Calcein AM often being the preferred choice due to its superior signal retention and pH insensitivity. This guide provides the foundational knowledge and practical protocols to successfully implement esterase-based viability assays in your research endeavors.

References

- 1. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. AnaSpec, Inc. Introduces Calcein AM for Live Cell Staining - BioSpace [biospace.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]

- 6. benchchem.com [benchchem.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Cell viability measurement using 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester and a cantilever sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calcein AM Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. biotium.com [biotium.com]

- 11. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. docs.aatbio.com [docs.aatbio.com]

Methodological & Application

Application Notes and Protocols for Fluorescein Diacetate 6-Isothiocyanate Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein (B123965) diacetate 6-isothiocyanate (FDG-isothiocyanate) is a valuable tool for fluorescently labeling proteins. It is a non-fluorescent derivative of fluorescein isothiocyanate (FITC) that becomes intensely fluorescent upon enzymatic cleavage of its acetate (B1210297) groups by intracellular esterases.[1][2] This "pro-fluorophore" characteristic makes it an exceptional probe for studying cellular uptake, intracellular protein trafficking, and enzyme activity within living cells. The isothiocyanate group (-N=C=S) reacts with primary amine groups on proteins, such as the N-terminus and the ε-amino group of lysine (B10760008) residues, to form a stable thiourea (B124793) bond.[3][4]

These application notes provide a detailed protocol for labeling proteins with FDG-isothiocyanate, alongside essential information for experimental design and data interpretation.

Principle of Labeling and Detection

The labeling process involves the covalent conjugation of FDG-isothiocyanate to the target protein. The isothiocyanate group forms a stable covalent bond with primary amines on the protein surface under controlled pH conditions.[4] The resulting protein conjugate is initially non-fluorescent.

Upon introduction into a cellular environment, the FDG-labeled protein is taken up by cells. Inside the cells, ubiquitous intracellular esterases hydrolyze the acetate groups from the fluorescein backbone. This enzymatic cleavage restores the fluorescent properties of the fluorescein molecule, leading to a strong green fluorescence with excitation and emission maxima around 495 nm and 519 nm, respectively.[5] This activation mechanism provides a low background signal and allows for the specific detection of proteins that have been successfully internalized by viable cells containing active esterases.

Applications in Research and Drug Development

Proteins labeled with FDG-isothiocyanate are powerful tools in various stages of research and drug development:

-

Cellular Uptake and Internalization Studies: Tracking the delivery of therapeutic proteins, antibodies, or drug-protein conjugates into living cells. The fluorescence activation upon cell entry provides a clear signal of successful internalization.

-

Monitoring Intracellular Protein Trafficking: Following the journey of a labeled protein within the cell, from uptake to its target organelle or degradation pathway.

-

Enzyme Activity Assays: Using the labeled protein as a substrate to measure intracellular esterase activity. Changes in fluorescence intensity can indicate alterations in enzyme function due to drug treatment or disease state.

-

Cell Viability and Cytotoxicity Assays: Assessing cell health based on the presence of active esterases. Only viable cells can activate the fluorescence of the FDG-probe.[6]

-

Drug Delivery Vehicle Characterization: Evaluating the efficiency of various nanocarriers or delivery systems in transporting protein cargo into the cytoplasm of target cells.

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for the protein labeling protocol. Note that optimal conditions may vary depending on the specific protein and should be determined empirically.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 2 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Molar Excess of FDG-isothiocyanate | 10 - 20 fold | Start with a lower ratio and optimize to avoid over-labeling. |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or PBS | Must be free of primary amines (e.g., Tris). |

| Reaction pH | 7.5 - 8.5 | A lower pH range compared to standard FITC labeling is recommended to minimize premature hydrolysis of the acetate groups. |

| Incubation Time | 2 - 4 hours at Room Temperature or Overnight at 4°C | Protect from light during incubation. |

| Incubation Temperature | 4°C to Room Temperature | Lower temperatures can help maintain protein stability. |

Experimental Protocols

Materials

-

Protein of interest

-

Fluorescein diacetate 6-isothiocyanate (FDG-isothiocyanate)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate buffer (pH 8.0-8.5) or Phosphate-Buffered Saline (PBS, pH 7.5-8.0)

-

Gel filtration column (e.g., Sephadex G-25)

-

Dialysis tubing (if applicable)

-

Reaction tubes (protected from light)

-

Stirring plate and stir bar

Protocol

1. Preparation of Protein Solution: a. Dissolve the protein in the chosen reaction buffer to a final concentration of 2-10 mg/mL. b. Ensure the buffer is free from any primary amine-containing substances like Tris or glycine, as they will compete with the protein for labeling.[7] If necessary, dialyze the protein against the reaction buffer overnight at 4°C.

2. Preparation of FDG-isothiocyanate Solution: a. Immediately before use, dissolve the FDG-isothiocyanate in anhydrous DMSO to a concentration of 1-10 mg/mL.[7] b. Protect the solution from light.

3. Labeling Reaction: a. Slowly add the desired molar excess of the FDG-isothiocyanate solution to the stirring protein solution. b. Wrap the reaction tube in aluminum foil or use an amber tube to protect it from light. c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

4. Purification of the Labeled Protein: a. Separate the labeled protein from unreacted FDG-isothiocyanate and by-products using a pre-equilibrated gel filtration column. b. The first colored fraction to elute will be the labeled protein. c. Alternatively, dialysis can be used to remove unreacted dye.

5. Characterization and Storage: a. Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 495 nm (for fluorescein after hydrolysis). Note: To measure the absorbance at 495 nm, the acetate groups must first be hydrolyzed by adding a small amount of NaOH to a diluted sample of the conjugate. b. Store the labeled protein in a suitable buffer at 4°C or -20°C, protected from light. The addition of a cryoprotectant like glycerol (B35011) may be beneficial for long-term storage at -20°C.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of FDG-isothiocyanate labeling and cellular activation.

Caption: Step-by-step workflow for FDG-isothiocyanate protein labeling.

References

- 1. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]

- 2. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. bakerlab.org [bakerlab.org]

- 5. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols for Staining Bacteria with Fluorescein Diacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing bacterial viability using Fluorescein (B123965) Diacetate (FDA) staining. FDA, a non-fluorescent molecule, serves as a vital stain that passively enters bacterial cells. Inside viable cells, non-specific esterases hydrolyze FDA, releasing fluorescein, a fluorescent compound that accumulates intracellularly and causes the cells to fluoresce green under appropriate excitation wavelengths. This method allows for the rapid differentiation of metabolically active bacteria from non-viable cells.

Principle of FDA Staining

Fluorescein diacetate is a cell-permeable esterase substrate. The mechanism relies on two key factors: enzymatic activity and membrane integrity.[1][2][3] Live bacteria with active esterases can cleave the diacetate groups from FDA, converting it into the polar fluorescein molecule.[1][2] The intact cell membrane of viable bacteria helps to retain the fluorescein, resulting in green fluorescence.[2] In contrast, dead cells with inactive enzymes or compromised membranes cannot hydrolyze FDA or retain fluorescein, and therefore do not fluoresce.[2] For a more definitive assessment of viability, FDA is often used in conjunction with Propidium Iodide (PI), a fluorescent intercalating agent that only enters cells with compromised membranes, staining the nucleic acids of dead cells red.[4][5][6]

Applications in Research and Drug Development

-

Rapid Viability Assessment: Quickly determine the viability of bacterial populations in response to various stimuli.

-

Antimicrobial Susceptibility Testing: Evaluate the efficacy of antibiotics and novel antimicrobial agents by quantifying the reduction in viable bacteria.[7]

-

Biofilm Analysis: Assess the viability of bacteria within biofilms, which is crucial for understanding drug penetration and efficacy.[8]

-

Environmental Microbiology: Determine the metabolic activity of microbial communities in environmental samples like soil and water.[9][10]

-

Monitoring Bacterial Fermentation: Monitor the health and viability of bacterial cultures in industrial fermentation processes.

Experimental Protocols

Protocol 1: General Viability Staining of Bacteria

This protocol provides a general procedure for staining a broad range of bacteria. Optimization of reagent concentrations and incubation times may be necessary for specific bacterial species.

Materials: